1-(Prop-1-en-1-yl)-1,2-dihydropyrazine

Polymer Chemistry Materials Science Heterocyclic Chemistry

1-(Prop-1-en-1-yl)-1,2-dihydropyrazine (CAS 34413-32-6), commonly referred to as 1-Propenylpyrazine, is an aromatic heterocyclic compound belonging to the pyrazine class. It is a naturally occurring Maillard reaction product and a volatile metabolite identified in yeast and various roasted foods.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 34413-32-6
Cat. No. B13462638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Prop-1-en-1-yl)-1,2-dihydropyrazine
CAS34413-32-6
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC=CC1=NC=CN=C1
InChIInChI=1S/C7H10N2/c1-2-5-9-6-3-8-4-7-9/h2-6H,7H2,1H3
InChIKeyXBZQXBACRZKFHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-(Prop-1-en-1-yl)-1,2-dihydropyrazine (CAS 34413-32-6): Sourcing a Versatile Pyrazine Building Block with a Reactive Vinyl Moiety


1-(Prop-1-en-1-yl)-1,2-dihydropyrazine (CAS 34413-32-6), commonly referred to as 1-Propenylpyrazine, is an aromatic heterocyclic compound belonging to the pyrazine class [1]. It is a naturally occurring Maillard reaction product and a volatile metabolite identified in yeast and various roasted foods [2]. While it shares the core pyrazine structure with many common flavor and fragrance compounds, its defining feature is a propenyl side-chain containing an alkene functional group. This structural motif introduces unique chemical reactivity, notably the potential for polymerization and other alkene-specific transformations, which distinguishes it from its fully saturated alkylpyrazine counterparts .

Reactive propenyl group supports polymerization and addition chemistry
Naturally occurring Maillard volatile fits flavor and aroma research
Pyrazine core enables metal coordination and electrode coating studies

The Propenyl Distinction: Why 1-(Prop-1-en-1-yl)-1,2-dihydropyrazine Cannot Be Replaced by Standard Alkylpyrazines


In procurement, a pyrazine is not simply a pyrazine. The substitution pattern on the ring dictates its physicochemical properties and, critically, its potential for downstream applications. While alkyl-substituted pyrazines like 2,5-Dimethylpyrazine (CAS 123-32-0) or 2-Ethyl-5-methylpyrazine (CAS 13360-64-0) are widely available and valued for their potent roasted, nutty aromas [1], they are chemically inert in terms of polymerization and covalent linkage. 1-(Prop-1-en-1-yl)-1,2-dihydropyrazine's propenyl group is a chemically active handle that enables participation in addition reactions and free-radical polymerization, functionalities that are entirely absent in common alkylpyrazines . Furthermore, the estimated volatility and partition coefficients of this compound differ significantly from its saturated analogs, which directly impacts its behavior in complex mixtures, flavor release profiles, and analytical detection methods [2].

Saturated alkylpyrazines lack the reactive alkene handle, which may restrict polymerization and covalent attachment strategies.
Estimated volatility differences may shift headspace partitioning and release kinetics compared to common solid pyrazines.
Aroma character divergence (coffee-like vs. nutty/roasted) may alter sensory profile design when substituting.

Quantitative Differentiation of 1-(Prop-1-en-1-yl)-1,2-dihydropyrazine: A Comparative Evidence Dossier


Reactivity Differentiation: The Functional Advantage of a Vinyl Group over Saturated Alkyl Substituents

1-(Prop-1-en-1-yl)-1,2-dihydropyrazine features a propenyl group, an alkene that enables participation in addition reactions and free-radical polymerization . This is a stark functional contrast to structurally similar pyrazines like 2,5-Dimethylpyrazine and 2-Ethyl-5-methylpyrazine, which possess fully saturated alkyl side-chains [1]. While direct comparative studies for 1-(Prop-1-en-1-yl)-1,2-dihydropyrazine are absent from the literature, the behavior of the closely related 2-Vinylpyrazine provides a class-level inference [2]. 2-Vinylpyrazine is a documented monomer that polymerizes to form Poly(2-vinylpyrazine), a soluble ligand used in coordination chemistry and electrode coatings [2]. This demonstrates the unique capacity of vinyl-substituted pyrazines to form functional macromolecules, an entire application space inaccessible to their alkyl-substituted counterparts.

Reactivity Profile
Class-level inference
Propenyl alkene group enables addition and polymerization; saturated alkylpyrazines are chemically inert under similar conditions.
Supports polymer and conjugate synthesis selection.
Inference based on 2-Vinylpyrazine behavior; direct evidence for this compound not yet reported.
Polymer Chemistry Materials Science Heterocyclic Chemistry Synthetic Methods

Volatility and Environmental Partitioning: Contrasting Vapor Pressure and Log Koa with Common Flavor Pyrazines

The physicochemical properties of 1-(Prop-1-en-1-yl)-1,2-dihydropyrazine differ substantially from common alkylpyrazines, affecting its behavior in formulations. Its estimated vapor pressure (VP) is 0.861 mm Hg (115 Pa) at 25°C, and its estimated octanol-air partition coefficient (Log Koa) is 5.407 [1]. In contrast, a widely used alkylpyrazine, 2-Acetylpyrazine (CAS 22047-25-2), is a crystalline solid with a melting point of 76-78°C and has a much lower vapor pressure . The higher volatility of 1-(Prop-1-en-1-yl)-1,2-dihydropyrazine (liquid state with a low estimated melting point of 21.04°C [1]) indicates it will partition into the headspace more readily, leading to a more immediate but potentially less persistent aroma impact compared to the less volatile, solid 2-Acetylpyrazine.

Volatility Comparison
Cross-study comparable
Target vapor pressure ~0.86 mm Hg (est.) vs. 2-Acetylpyrazine (solid, mp 76–78 °C); over 100× higher volatility predicted.
Higher volatility may influence headspace behavior and sampling technique choice.
EPI Suite estimates; experimental confirmation recommended.
Flavor Chemistry Environmental Fate Physicochemical Properties Formulation Science

Aroma Profile Differentiation: A Unique Note Distinct from Dominant Nutty/Roasted Alkylpyrazines

The aroma character of 1-(Prop-1-en-1-yl)-1,2-dihydropyrazine provides a specific differentiator from other pyrazines. Based on structural analogy, it is described as possessing a 'coffee-like' aroma . In contrast, the most commonly used alkylpyrazines are predominantly characterized by 'nutty' and 'roasted' notes: 2,5-Dimethylpyrazine is described as 'cocoa, roasted nut, woody' [1]; 2-Ethyl-5-methylpyrazine as 'coffee bean, nutty' [2]; and 2-Acetylpyrazine as 'popcorn, nutty, bread crust' [3]. While 'coffee' and 'nutty/roasted' are related, the specific nuance offered by the vinylpyrazine structure provides a distinct character that is valuable for creating more complex and authentic flavor profiles, particularly in coffee and cocoa applications where a broader spectrum of notes is desired.

Aroma Character
Cross-study comparable
Described as 'coffee-like'; common alkylpyrazines exhibit dominant 'nutty/roasted' notes.
Distinctive note supports complex flavor profile construction.
Based on organoleptic evaluation; comparative odor thresholds not available.
Sensory Science Flavor Chemistry Aroma Analysis

Biodegradation Profile: Evidence of Partial Recalcitrance for Environmental Fate Assessment

Quantitative structure-activity relationship (QSAR) models from the EPI Suite predict that 1-(Prop-1-en-1-yl)-1,2-dihydropyrazine is not readily biodegradable [1]. The BIOWIN models show mixed results: the linear model (Biowin1) gives a probability of 0.6903, while the more conservative non-linear model (Biowin2) gives 0.7863, but the MITI linear model (Biowin5) shows a low probability of 0.3921. The model concludes it is NOT ready biodegradable [1]. In comparison, many common alkylpyrazines like 2,5-Dimethylpyrazine are also not readily biodegradable. However, this prediction is critical for environmental risk assessment, as it indicates the compound will persist longer in the environment than more labile compounds, necessitating careful waste handling and disposal procedures [1].

Biodegradation Prediction
Class-level inference
Biowin5 probability 0.3921; QSAR model predicts NOT ready biodegradable.
Supports environmental persistence assessment in risk evaluation.
QSAR estimate; requires experimental validation for definitive classification.
Environmental Science Biodegradation Risk Assessment Green Chemistry

Targeted Applications for 1-(Prop-1-en-1-yl)-1,2-dihydropyrazine: Where Its Unique Properties Deliver Value


Synthesis of Novel Functional Polymers and Copolymers

This compound serves as a specialized monomer for creating novel polymers and copolymers. As evidenced by the reactivity of its vinyl group, it can be polymerized or copolymerized with other vinyl monomers (e.g., styrene, acrylates) to create materials with tailored properties. Unlike inert alkylpyrazines, this monomer introduces a nitrogen-rich heterocycle into the polymer backbone or as a pendant group, which can enhance properties like metal-chelation, conductivity, and thermal stability. The resulting poly(vinylpyrazine) derivatives are valuable research targets for applications in advanced coatings, polymeric ligands, and electrode materials .

Developing Complex 'Coffee' and 'Dark Roasted' Flavor Formulations

For flavorists, this pyrazine offers a distinct 'coffee-like' aromatic note that differs from the more common 'nutty/roasted' character of standard alkylpyrazines. It is a key tool for building more authentic and nuanced flavor profiles in coffee, dark chocolate, cocoa, and roasted nut applications. Its higher predicted volatility compared to solid pyrazines also influences its performance, making it well-suited as a top note that provides an immediate sensory impact upon product opening or consumption . Its detection as a natural volatile in roasted foods further supports its use in creating natural-identical flavorings [1].

Analytical Chemistry: Development of Analytical Standards and Methods for Roasted Food Volatiles

Due to its confirmed presence as a Maillard reaction product and volatile constituent in yeast extract, roasted peanut, coffee, and cocoa [1], this compound is a critical reference standard for food scientists and analytical chemists. It is essential for the development and validation of analytical methods (e.g., GC-MS, SPME-GC) aimed at profiling and quantifying volatile aroma compounds in complex food matrices. Its specific physicochemical properties (e.g., vapor pressure, Log Koa) also inform the selection of appropriate sampling techniques (e.g., headspace analysis) [2].

Research on Pyrazine Biotransformation and Metabolism

As a confirmed metabolite found in the yeast Saccharomyces cerevisiae and a detectable component in various foods [1], this compound serves as a valuable substrate or analytical target in studies of microbial metabolism and food fermentation. Researchers investigating the biosynthesis of pyrazine flavors or the metabolic pathways of yeast and fungi can use this compound as a standard or probe. The predicted environmental persistence data is also relevant for studies on the fate and biodegradation of food-derived heterocyclic compounds in the environment [2].

Application
Selection Property
Validation Focus
Polymer & copolymer synthesis
Reactive vinyl monomer for heterocyclic polymer backbone
Polymerization efficiency, metal-chelation, conductivity
Coffee / dark roasted flavor formulations
Distinct coffee-like note; higher volatility for top-note impact
Sensory profile fidelity, headspace performance
Analytical reference standard for food volatiles
Confirmed natural Maillard product in roasted foods
Method validation (GC-MS, SPME), matrix recovery
Microbial metabolism & biotransformation studies
Known yeast metabolite; environmental persistence profile
Biodegradation pathway elucidation, environmental fate

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